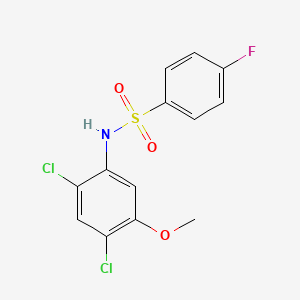

N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

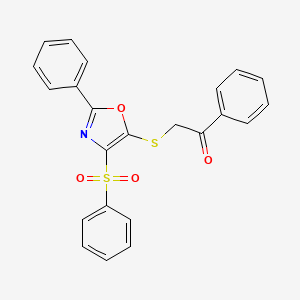

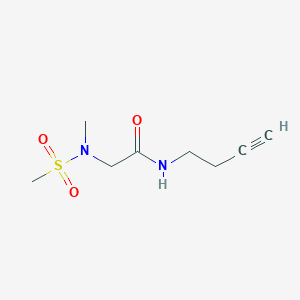

“N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to “N-(2,4-dichloro-5-methoxyphenyl)acetamide” and “2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide”, which are compounds used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide” can be inferred from its name, but specific structural details or diagrams are not available in the sources I have access to .Scientific Research Applications

Synthetic Applications and Chemical Properties

Anisole Alkylation

N-Arenesulfonylimines derived from dichloro(phenyl)acetaldehyde and its derivatives, including compounds similar to N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, are used in anisole alkylation reactions catalyzed by boron trifluoride etherate or in the presence of concentrated sulfuric acid to form arenesulfonamides, demonstrating the role of these compounds in synthetic organic chemistry (Drozdova & Mirskova, 2001).

Enhancement of Enantioselectivity

A sterically demanding analogue of a popular fluorinating reagent, N-fluorobenzenesulfonimide (NFBSI), which shares a functional similarity with N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, improves the enantioselectivity of products in fluorination reactions. This highlights the compound's potential utility in enhancing the specificity of synthetic reactions (Yasui et al., 2011).

Preparation of Specific Fluorophores

The synthesis of analogues of a Zinquin-related fluorophore demonstrates the utility of related compounds in preparing specific fluorophores for zinc(II), indicating their importance in the development of fluorescent probes for biological applications (Kimber et al., 2003).

Potential Therapeutic Applications

Anticancer Activity

Aminothiazole-paeonol derivatives, structurally related to N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, have shown high anticancer potential against several human cancer cell lines, indicating the potential therapeutic applications of these compounds in treating various cancers (Tsai et al., 2016).

Selective COX-2 Inhibition

Derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their selectivity in inhibiting COX-2 over COX-1 enzymes. This research suggests the potential use of structurally similar compounds in developing selective COX-2 inhibitors for the treatment of inflammation and pain (Hashimoto et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as Bosutinib , primarily targets the BCR-ABL and Src family kinases . These kinases play a crucial role in cell growth and division, and their abnormal activity is associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

Bosutinib acts as an ATP-competitive inhibitor of BCR-ABL and Src family kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the kinases . This results in the disruption of signaling pathways that promote tumor growth and progression .

Biochemical Pathways

The inhibition of BCR-ABL and Src family kinases by Bosutinib affects multiple cellular signaling pathways involved in cell growth, survival, and differentiation . It has also shown activity against the receptors for platelet-derived growth factor and vascular endothelial growth factor , further contributing to its anti-cancer effects .

Pharmacokinetics

This suggests that factors affecting CYP3A4 activity, such as concomitant use of CYP3A4 inhibitors or inducers, could potentially impact the bioavailability of the compound .

Result of Action

The inhibition of BCR-ABL and Src family kinases by Bosutinib leads to the disruption of signaling pathways that promote tumor growth and progression . This results in the inhibition of cell growth and induction of apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of Bosutinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors or inducers can affect the metabolism and hence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FNO3S/c1-20-13-7-12(10(14)6-11(13)15)17-21(18,19)9-4-2-8(16)3-5-9/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJDMHGFRMCYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)

![3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline](/img/structure/B2813579.png)

![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)